Valtropine

Übersicht

Beschreibung

Valtropine is a chemical compound known for its versatile properties and applications in various fields of scientific research. It is a tropane alkaloid, a class of secondary metabolites containing an 8-azabicyclo[3.2.1]octane nucleus skeleton as a key structural element . Tropane alkaloids are known for their hallucinogenic features and activity on the central nervous system .

Wirkmechanismus

Target of Action

Valtropine is a muscarinic antagonist . Its primary targets are the muscarinic receptors , which are a type of acetylcholine receptor. These receptors play a crucial role in the parasympathetic nervous system, which is responsible for “rest and digest” activities .

Mode of Action

This compound operates as a competitive, reversible antagonist of muscarinic receptors . By blocking the action of acetylcholine on muscarinic receptors, it inhibits the parasympathetic nervous system .

Biochemical Pathways

It is known that the compound’s antagonistic action on muscarinic receptors disrupts the normal functioning of the parasympathetic nervous system . This can affect a variety of physiological processes, including heart rate, digestion, and salivation .

Pharmacokinetics

This compound, like Atropine, is well absorbed orally and can reach significant levels in the central nervous system within 30-60 minutes . It has a wide volume of distribution . The elimination of this compound occurs in two phases: a rapid phase with a half-life of 2 hours, and a slow phase with a half-life of 13 hours . This suggests that the compound is metabolized and excreted relatively quickly, but some of it remains in the body for a longer period.

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its inhibition of the parasympathetic nervous system. By blocking the action of acetylcholine on muscarinic receptors, this compound can affect a variety of physiological processes. For example, it can cause pupil dilation and reduce salivation . It can also affect heart rate and digestion .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the presence of other drugs in the body can affect how this compound is metabolized and excreted . Additionally, individual factors such as age, health status, and genetic factors can also influence how the body responds to this compound.

Biochemische Analyse

Biochemical Properties

Valtropine plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. One of the primary interactions of this compound is with acetylcholinesterase, an enzyme responsible for breaking down the neurotransmitter acetylcholine . By inhibiting acetylcholinesterase, this compound increases the levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission. Additionally, this compound interacts with muscarinic acetylcholine receptors, modulating their activity and affecting various physiological processes .

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. In neuronal cells, this compound enhances cholinergic signaling by inhibiting acetylcholinesterase and increasing acetylcholine levels . This leads to improved synaptic transmission and cognitive function. In muscle cells, this compound can cause relaxation by inhibiting acetylcholine breakdown, which reduces muscle contraction . Furthermore, this compound influences cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of muscarinic receptors .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with acetylcholinesterase and muscarinic acetylcholine receptors . This compound binds to the active site of acetylcholinesterase, inhibiting its activity and preventing the breakdown of acetylcholine . This results in increased acetylcholine levels in the synaptic cleft, enhancing cholinergic transmission. Additionally, this compound binds to muscarinic receptors, modulating their activity and influencing various physiological processes . These interactions lead to changes in gene expression and cellular signaling pathways, contributing to the overall effects of this compound.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions . Prolonged exposure to light and air can lead to its degradation, reducing its effectiveness . In in vitro studies, this compound has been observed to maintain its activity for several hours, but its effects may diminish over time due to degradation . In in vivo studies, the long-term effects of this compound on cellular function are still being investigated, but initial findings suggest that it can have sustained effects on cholinergic signaling and muscle relaxation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound enhances cholinergic transmission and improves cognitive function without causing significant adverse effects . At higher doses, this compound can cause toxicity, leading to symptoms such as muscle weakness, respiratory depression, and even death . The threshold for these toxic effects varies depending on the species and individual sensitivity, but it is generally observed at doses significantly higher than those used for therapeutic purposes .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to its role as an acetylcholinesterase inhibitor . It is metabolized in the liver by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites are then excreted through the kidneys. The metabolic pathways of this compound also involve interactions with other enzymes and cofactors, influencing its overall pharmacokinetics and pharmacodynamics .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms . It can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . Within cells, this compound is transported by specific transporters and binding proteins, which facilitate its movement to target sites . The distribution of this compound within tissues is influenced by factors such as blood flow, tissue permeability, and the presence of binding proteins .

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm and synaptic clefts of neuronal cells . It is also found in the cytoplasm of muscle cells, where it influences muscle contraction and relaxation . The activity and function of this compound are affected by its localization within these cellular compartments. For example, its inhibition of acetylcholinesterase occurs primarily in the synaptic clefts, while its effects on muscarinic receptors occur at the cell membrane .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Valtropine can be synthesized through various chemical routes. One common method involves the extraction of hyoscyamine from plants like Atropa belladonna, followed by its conversion to this compound through a series of chemical reactions . The reaction conditions typically involve the use of solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone .

Industrial Production Methods: In industrial settings, this compound is produced by cultivating plants rich in tropane alkaloids, such as Atropa belladonna. The alkaloids are then extracted and purified using advanced techniques to ensure high purity and yield . The final product is often available in powder form with a purity of over 98% .

Analyse Chemischer Reaktionen

Types of Reactions: Valtropine undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different derivatives, which may have distinct pharmacological properties.

Reduction: Reduction reactions can modify the functional groups in this compound, altering its activity.

Substitution: Substitution reactions can introduce new functional groups into the this compound molecule, potentially enhancing its efficacy or reducing side effects.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield 6-hydroxyhyoscyamine and scopolamine .

Wissenschaftliche Forschungsanwendungen

Valtropine has a wide range of applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of other tropane alkaloids and related compounds.

Biology: this compound is studied for its effects on the central nervous system and its potential use in treating neurological disorders.

Medicine: It has applications in developing drugs for conditions like Parkinson’s disease and other neurodegenerative disorders.

Vergleich Mit ähnlichen Verbindungen

Valtropine is part of the tropane alkaloid family, which includes compounds like atropine and scopolamine . These compounds share a similar 8-azabicyclo[3.2.1]octane nucleus but differ in their functional groups and pharmacological properties. For example:

Eigenschaften

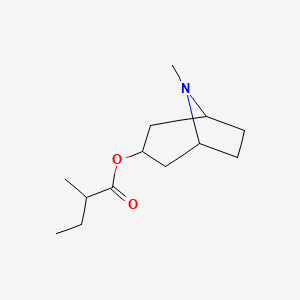

IUPAC Name |

(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 2-methylbutanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO2/c1-4-9(2)13(15)16-12-7-10-5-6-11(8-12)14(10)3/h9-12H,4-8H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGQXAZJUVVPCRL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(=O)OC1CC2CCC(C1)N2C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{[(4-Chlorophenyl)methyl]amino}-1,1,1-trifluoropropan-2-ol](/img/structure/B3037511.png)

![3-[(2-Chlorobenzyl)amino]-1,1,1-trifluoro-2-propanol](/img/structure/B3037512.png)

![4-Amino-5-benzoyl-2-[(2-methylbenzyl)sulfanyl]-3-thiophenecarbonitrile](/img/structure/B3037515.png)

![4-Amino-5-benzoyl-2-[(4-fluorobenzyl)sulfanyl]-3-thiophenecarbonitrile](/img/structure/B3037516.png)

![4-Amino-5-benzoyl-2-[(4-methylbenzyl)sulfanyl]-3-thiophenecarbonitrile](/img/structure/B3037517.png)

![7-Chlorofuro[2,3-c]pyridine-5-carboxylic acid](/img/structure/B3037522.png)

![(E)-N-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-2-(2-methoxyphenyl)ethenesulfonamide](/img/structure/B3037527.png)